

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Samidin

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Compound of Interest

Compound Name: (+)-Samidin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and known properties of **(+)-Samidin**, a naturally occurring angular dihydropyranocoumarin. The information presented herein is intended to support research and development efforts in medicinal chemistry and natural product science.

Chemical Structure and Stereochemistry

(+)-Samidin is a complex coumarin derivative with the systematic IUPAC name [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate. Its molecular formula is $C_{21}H_{22}O_7$, and it has a molecular weight of 386.4 g/mol .

The core of the molecule is a pyranocoumarin scaffold, characterized by a chromen-2-one (coumarin) ring system fused to a dihydropyran ring. This angular fusion is a key structural feature. The molecule possesses two contiguous stereocenters at the C9 and C10 positions of the dihydropyran ring. In **(+)-Samidin**, the absolute configuration at these centers has been determined to be (9R, 10R). This specific stereochemistry is crucial for its biological activity and is denoted by the "(+)" in its name, indicating its dextrorotatory nature.

The structure is further elaborated with an acetyloxy group at the C10 position and a 3-methylbut-2-enoyl (senecioyl) group attached to the C9 position via an ester linkage. Additionally, a gem-dimethyl group is present at the C8 position of the dihydropyran ring.

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Quantitative Data

The following table summarizes the available quantitative data for **(+)-Samidin**. It is important to note that a complete set of experimentally determined data from a single source is not readily available in the public domain. The data presented here is compiled from various chemical databases and literature sources.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₂ O ₇	PubChem
Molecular Weight	386.4 g/mol	PubChem
Stereochemistry	(9R, 10R)	PubChem
Mass Spectrometry	LC-MS (ESI): [M+Na] ⁺ m/z 409.1255	PubChem
Predicted XLogP3-AA	3.4	PubChem

Note: Detailed experimental ¹H-NMR, ¹³C-NMR, IR, and specific rotation data for **(+)-Samidin** are not consistently reported across publicly accessible databases and literature. Researchers are advised to perform their own analytical characterization for confirmation.

Experimental Protocols

The following protocols are representative methodologies for the isolation and potential synthesis of **(+)-Samidin** and related angular dihydropyranocoumarins. These should be adapted and optimized based on specific laboratory conditions and available starting materials.

Isolation of **(+)-Samidin** from *Peucedanum japonicum*

(+)-Samidin is a known constituent of the roots of *Peucedanum japonicum* Thunb. The following is a general protocol for its isolation based on methods for separating coumarins from this plant species.

3.1.1. Materials and Equipment

- Dried and powdered roots of *Peucedanum japonicum*
- Methanol (MeOH), analytical grade
- Dichloromethane (CH₂Cl₂), analytical grade
- n-Hexane, analytical grade
- Ethyl acetate (EtOAc), analytical grade
- Silica gel for column chromatography (70-230 mesh)
- Sephadex LH-20
- High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
- Rotary evaporator
- Glass chromatography columns
- Standard laboratory glassware

3.1.2. Extraction and Fractionation

- Extraction: Macerate the dried and powdered roots of *Peucedanum japonicum* with a 1:1 mixture of methanol and dichloromethane at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.
- Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning: Suspend the crude extract in water and perform successive liquid-liquid partitioning with n-hexane and then ethyl acetate. This will separate compounds based on their polarity. **(+)-Samidin** is expected to be in the more polar ethyl acetate fraction.

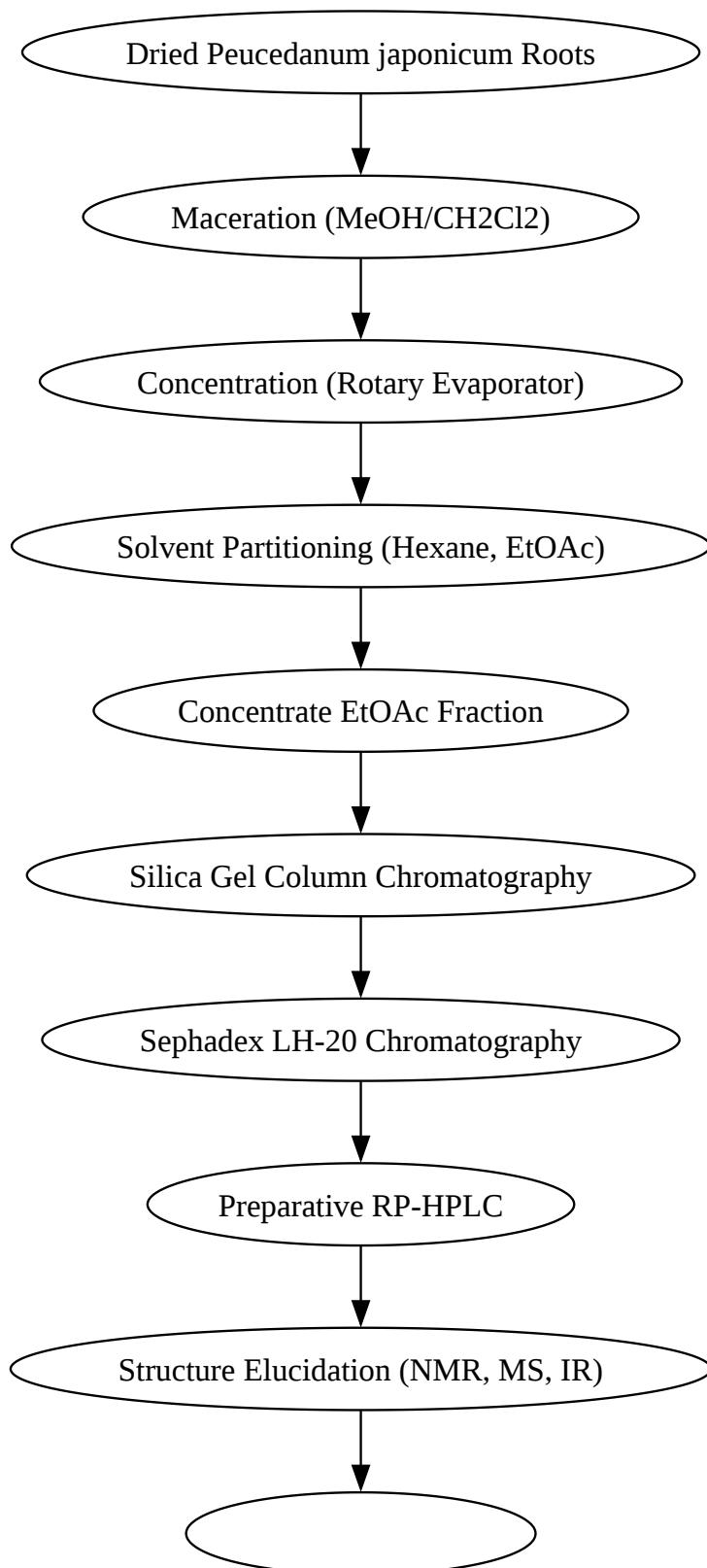
- Fraction Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure.

3.1.3. Chromatographic Purification

- Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC).
- Sephadex LH-20 Column Chromatography: Pool the fractions containing **(+)-Samidin** (as indicated by TLC comparison with a standard, if available) and further purify using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on molecular size.
- Preparative HPLC: For final purification, subject the **(+)-Samidin**-rich fractions to preparative reverse-phase HPLC on a C18 column. Use a suitable mobile phase, such as a gradient of acetonitrile and water, to isolate pure **(+)-Samidin**.

3.1.4. Structure Elucidation

Confirm the identity and purity of the isolated **(+)-Samidin** using standard spectroscopic techniques, including $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, Mass Spectrometry, and IR spectroscopy. Determine the optical rotation using a polarimeter to confirm the (+) enantiomer.

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General Synthetic Approach for Angular Dihydropyranocoumarins

A specific, detailed synthetic protocol for **(+)-Samidin** is not readily available. However, a general approach for the synthesis of the dihydropyranocoumarin core can be adapted from known methods, such as the Pechmann condensation followed by further modifications.

3.2.1. Synthesis of the Coumarin Core

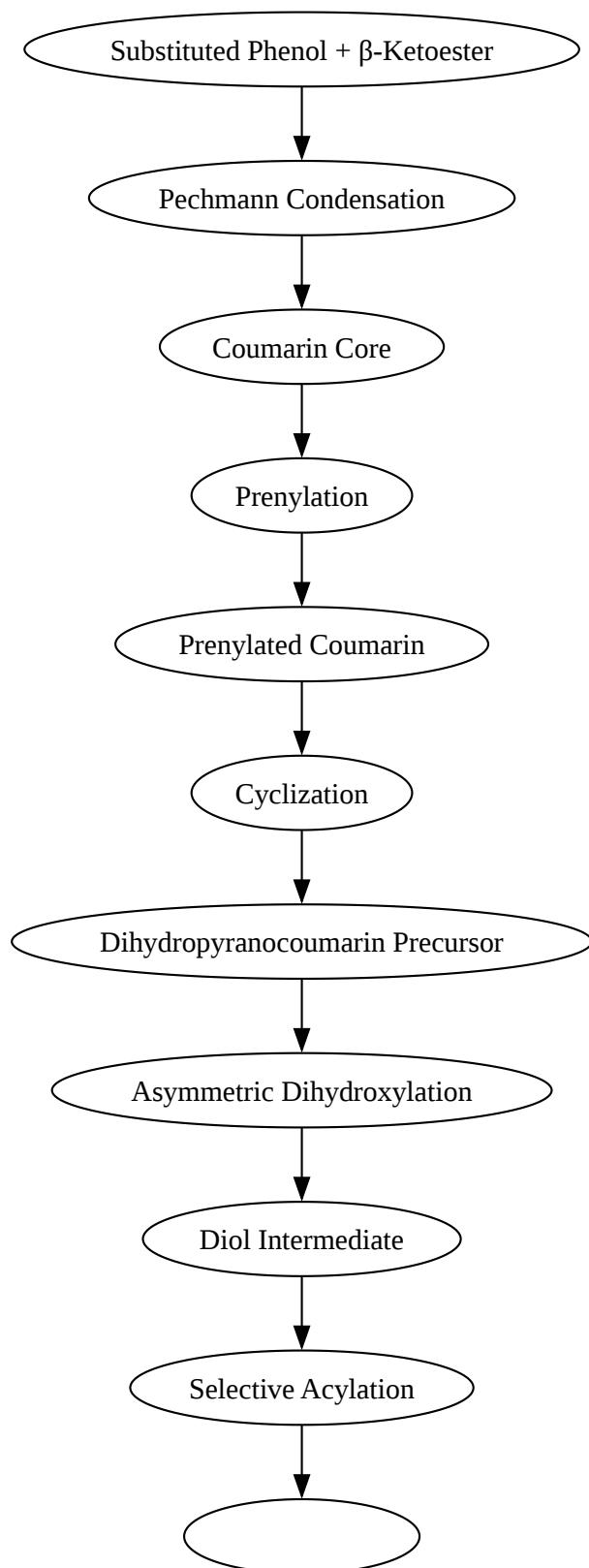
- Pechmann Condensation: React a suitably substituted phenol with a β -ketoester in the presence of an acid catalyst (e.g., sulfuric acid, Amberlyst-15) to form the coumarin ring system. The choice of phenol and β -ketoester will determine the substitution pattern on the coumarin core.

3.2.2. Formation of the Dihydropyran Ring

- Prenylation: Introduce a prenyl group (3-methyl-2-but enyl) onto the coumarin core, typically at a nucleophilic position, through reaction with a prenyl halide in the presence of a base.
- Cyclization: Induce cyclization of the prenylated coumarin to form the dihydropyran ring. This can often be achieved under acidic or thermal conditions.

3.2.3. Introduction of Stereocenters and Functional Groups

- Asymmetric Dihydroxylation: To introduce the hydroxyl groups at the C9 and C10 positions with the desired stereochemistry, an asymmetric dihydroxylation reaction (e.g., Sharpless asymmetric dihydroxylation) on a double bond precursor would be a key step.
- Selective Acylation: Following the dihydroxylation, selectively acylate the hydroxyl groups at C9 and C10 with the appropriate acylating agents (e.g., acetic anhydride and 3-methyl-2-butenoyl chloride) to yield **(+)-Samidin**. This step may require the use of protecting groups to ensure regioselectivity.

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Conclusion

(+)-Samidin is a structurally interesting natural product with defined stereochemistry. While its complete experimental characterization data is not consolidated in a single source, this guide provides the currently available information on its structure, properties, and methods for its isolation. The provided protocols offer a starting point for researchers interested in obtaining and studying this compound. Further research is warranted to fully elucidate its spectroscopic properties and to develop a robust and stereoselective total synthesis.

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